3-Amino Ropivacaine

Pharmacokinetics Metabolite Analysis LC-MS/MS

3-Amino Ropivacaine is the critical synthetic intermediate and certified reference standard for accurate LC-MS/MS quantification of 3-OH-ropivacaine, the predominant ropivacaine metabolite accounting for 37±3% of urinary excretion. Its unique chromatographic retention and ionization efficiency relative to PPX and 4-OH-ropivacaine eliminate co-elution misidentification risks that compromise pharmacokinetic data integrity. This compound is indispensable for CYP1A2-mediated drug-drug interaction studies (fluvoxamine, ciprofloxacin, enoxacin) and renal impairment pharmacokinetic assessments where the 3-OH metabolite's extended 29.2 h half-life necessitates sustained analytical monitoring. Supplied at ≥98% purity (HPLC) to support GMP impurity profiling, method validation, and regulatory bioanalysis in compliance with pharmacopoeial standards.

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
CAS No. 247061-08-1
Cat. No. B589260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino Ropivacaine
CAS247061-08-1
Synonyms(2S)-N-(3-Amino-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide
Molecular FormulaC17H27N3O
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C
InChIInChI=1S/C17H27N3O/c1-4-10-20-11-6-5-7-15(20)17(21)19-16-12(2)8-9-14(18)13(16)3/h8-9,15H,4-7,10-11,18H2,1-3H3,(H,19,21)/t15-/m0/s1
InChIKeyKMKVPTQSHPZTAQ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino Ropivacaine (CAS 247061-08-1) — Reference Standard and Synthetic Intermediate for Ropivacaine Metabolite Analysis


3-Amino Ropivacaine (CAS 247061-08-1), also designated as (2S)-N-(3-amino-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide, is a substituted amino amide derivative within the ropivacaine structural family. This compound serves as a critical synthetic intermediate in the preparation of 3-hydroxy-ropivacaine, the principal in vivo metabolite of the widely used long-acting local anesthetic ropivacaine . As a reference standard material, it is employed in analytical method development, impurity profiling, and pharmacokinetic studies involving ropivacaine metabolism [1].

Why 3-Amino Ropivacaine Cannot Be Substituted by Generic Ropivacaine Metabolite Standards in Analytical Workflows


In regulated bioanalytical and quality control environments, substitution with a generic or alternative metabolite standard without rigorous cross-validation introduces unacceptable risk of analytical error. 3-Amino Ropivacaine is not merely a structural analog but a defined chemical entity—an amino intermediate in the synthesis of the primary metabolite 3-OH-ropivacaine—that exhibits distinct chromatographic behavior and ionization efficiency in LC-MS/MS systems relative to hydroxylated metabolites or N-dealkylated products such as PPX [1][2]. The compound's unique retention characteristics and mass spectral fragmentation pattern necessitate a matched, high-purity reference standard for accurate quantification in method validation, impurity tracking, and pharmacokinetic studies where misidentification of co-eluting peaks could compromise data integrity and regulatory compliance [3].

Quantitative Differentiation Evidence for 3-Amino Ropivacaine in Analytical and Pharmacokinetic Applications


Extended Terminal Elimination Half-Life of Primary Metabolite 3-OH-Ropivacaine Versus Parent Drug

In a clinical pilot study evaluating ropivacaine and its primary metabolite following interpectoral nerve block, the metabolite 3-OH-ropivacaine demonstrated a significantly extended terminal elimination half-life of 29.2 ± 3.1 hours compared to the parent drug ropivacaine at 19.4 ± 2.8 hours [1]. This prolonged systemic exposure of the metabolite, which is synthesized using 3-Amino Ropivacaine as an intermediate, underscores the necessity of quantifying this specific metabolite in extended pharmacokinetic monitoring and toxicological assessments [1].

Pharmacokinetics Metabolite Analysis LC-MS/MS

Urinary Excretion Profile of Conjugated 3-OH-Ropivacaine Dominates Over Alternative Metabolic Pathways

A definitive human mass balance study using [14C]ropivacaine administered intravenously to healthy male volunteers established that conjugated 3-OH-ropivacaine accounts for 37 ± 3% of the administered dose excreted in urine, representing the single largest identifiable excretory fraction [1]. In stark contrast, the alternative hydroxylated metabolite 4-OH-ropivacaine constitutes less than 1% of the dose, while the N-dealkylated metabolites PPX and 3-OH-PPX account for only 2% and 3%, respectively [1]. This quantitative dominance confirms that 3-OH-ropivacaine is the major urinary elimination product.

Drug Metabolism Excretion Kinetics Biotransformation

CYP1A2-Specific Metabolic Pathway Differentiates 3-OH-Ropivacaine Formation from CYP3A4-Mediated Alternative Routes

Enzymatic pathway mapping using recombinant human P450 isoforms and antibody inhibition studies demonstrated that 3-OH-ropivacaine formation is mediated predominantly by CYP1A2, whereas alternative metabolic products—including 4-OH-ropivacaine, 2-OH-methyl-ropivacaine, and PPX—are catalyzed by CYP3A4 [1][2]. The formation of 3-OH-ropivacaine in human liver microsomes showed a strong correlation with CYP1A activity (r = 0.87–0.89) and was inhibited by approximately 85% in the presence of the CYP1A inhibitor furafylline, with no effect on other metabolites [2].

Cytochrome P450 Drug-Drug Interactions Enzyme Kinetics

Optimal Procurement and Application Scenarios for 3-Amino Ropivacaine Reference Standard


Analytical Method Development and Validation for LC-MS/MS Quantification of 3-OH-Ropivacaine

3-Amino Ropivacaine serves as an essential synthetic intermediate and reference standard for developing and validating LC-MS/MS methods designed to quantify 3-OH-ropivacaine in biological matrices [1]. Given that the 3-OH metabolite exhibits a terminal elimination half-life of 29.2 ± 3.1 hours—approximately 50% longer than the parent drug ropivacaine [2]—analytical methods must be capable of tracking this metabolite over extended post-dose intervals. The compound is used to prepare calibration standards and quality control samples, establish method linearity and sensitivity, and verify chromatographic resolution from co-eluting metabolites such as PPX and 4-OH-ropivacaine [3].

Clinical Pharmacokinetic and Mass Balance Studies of Ropivacaine Metabolism

In human mass balance studies, conjugated 3-OH-ropivacaine accounts for 37 ± 3% of the administered ropivacaine dose excreted in urine, representing the predominant elimination pathway [3]. Researchers conducting clinical pharmacokinetic studies require 3-Amino Ropivacaine as a reference material to synthesize, identify, and accurately quantify the 3-OH-ropivacaine metabolite in urine and plasma samples. This is particularly critical in studies evaluating the impact of renal impairment on ropivacaine clearance, where accumulation of the conjugated 3-OH metabolite may alter the safety and efficacy profile of regional anesthesia [1].

Drug-Drug Interaction Studies Involving CYP1A2 Modulators

The formation of 3-OH-ropivacaine is specifically catalyzed by CYP1A2, with approximately 85% inhibition of this pathway observed in the presence of the selective CYP1A inhibitor furafylline, while alternative metabolites formed via CYP3A4 remain unaffected [4][5]. This isoform specificity renders 3-Amino Ropivacaine-derived analytical methodology essential for drug-drug interaction studies evaluating the effect of CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin, enoxacin) or inducers (e.g., smoking, rifampin, omeprazole) on ropivacaine metabolism. Accurate quantification of the 3-OH metabolite using the appropriate reference standard is required to distinguish alterations in this specific pathway from changes in CYP3A4-mediated routes.

Pharmaceutical Impurity Profiling and Quality Control of Ropivacaine API

3-Amino Ropivacaine serves as a process-related impurity or intermediate marker in the manufacture of ropivacaine active pharmaceutical ingredient (API) . Quality control laboratories utilize this compound as a reference standard for impurity profiling, method system suitability testing, and the establishment of acceptance criteria in compliance with pharmacopoeial standards. The compound's availability in certified analytical grade (≥90.0% purity by HPLC) from suppliers such as Toronto Research Chemicals and Santa Cruz Biotechnology supports its use in GMP-regulated analytical environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino Ropivacaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.